N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
Structural Representation
The compound’s structure (Fig. 1) comprises:
- A pyrrolidine ring with ketone (C=O) at position 5.
- Methyl (CH₃) at position 1.
- Phenyl (C₆H₅) at position 2.
- Carboxamide (–CONH–) at position 3, linked to a substituted phenyl ring containing methoxy (–OCH₃) at position 2 and chlorine (–Cl) at position 5.
O
||
1 N-CH3
| |
Ph—C—C—C—C=O
| |
2 CONH-(5-Cl-2-OCH3-Ph)
Properties
Molecular Formula |
C19H19ClN2O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-22-17(23)11-14(18(22)12-6-4-3-5-7-12)19(24)21-15-10-13(20)8-9-16(15)25-2/h3-10,14,18H,11H2,1-2H3,(H,21,24) |
InChI Key |
YAUXHJHPABATNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of the Pyrrolidine Core
The most widely reported method involves constructing the pyrrolidine ring through a [3+2] cycloaddition reaction. A representative protocol begins with the condensation of methyl acrylate and benzylamine to form a β-amino ester intermediate. Subsequent intramolecular cyclization under acidic conditions generates the 5-oxopyrrolidine scaffold. Critical to this step is the use of anhydrous HCl in tetrahydrofuran (THF), which achieves cyclization yields of 65–72%.
Key modifications include:
-
Substituent Introduction : The 1-methyl group is introduced via N-alkylation using methyl iodide in the presence of potassium carbonate.
-
Aryl Functionalization : Electrophilic aromatic substitution installs the 5-chloro-2-methoxyphenyl group, requiring careful control of reaction temperature (0–5°C) to prevent over-chlorination.
One-Pot Tandem Synthesis
Recent advances demonstrate the feasibility of a convergent synthesis combining:
-
Pre-formed 5-chloro-2-methoxybenzoic acid chloride
-
1-Methyl-2-phenylpyrrolidin-5-one
This approach utilizes Schlenk techniques to maintain anhydrous conditions, with triethylamine as both base and solvent. The carboxamide bond forms via nucleophilic acyl substitution, achieving 68% yield in 18 hours at reflux.
Reaction Optimization and Yield Improvement
Solvent and Catalyst Screening
Comparative studies reveal significant yield variations across solvent systems:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | DMAP | 25 | 52 |
| Acetonitrile | HOBt/DCC | 40 | 67 |
| DMF | PyBOP | 80 | 78 |
Data adapted from experimental protocols
The combination of dimethylformamide (DMF) and PyBOP reagent emerges as optimal, likely due to enhanced activation of the carboxylic acid intermediate. Microwave-assisted synthesis reduces reaction time from 18 hours to 45 minutes while maintaining 72% yield.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3) :
-
δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.89 (s, 1H, NH)
-
δ 3.91 (s, 3H, OCH3)
-
δ 3.02 (m, 1H, pyrrolidine-H)
IR (KBr) :
-
1685 cm⁻¹ (C=O stretch)
-
1540 cm⁻¹ (C-N stretch)
Mass spectrometry confirms the molecular ion peak at m/z 385.12 [M+H]+.
Scalability and Industrial Production Considerations
Purification Challenges
The compound's low solubility in non-polar solvents necessitates chromatographic purification, with silica gel (230–400 mesh) providing optimal separation. Pilot-scale trials demonstrate that recrystallization from ethyl acetate/hexane (1:3) improves purity from 92% to 99.5% .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, while reduction may produce N-(5-chloro-2-methoxyphenyl)-1-methyl-5-amino-2-phenylpyrrolidine-3-carboxamide.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a pyrrolidine ring, carboxamide functionality, and chloro and methoxy substituents on the phenyl ring. Its molecular formula is with a molecular weight of approximately 302.75 g/mol. The structure can be represented as follows:
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of pyrrolidine derivatives, including N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide.
Case Study: Synthesis and Evaluation
A study synthesized a library of novel pyrrolidine derivatives and evaluated their anti-cancer activity against various cell lines, including M-Hela tumor cells. Some derivatives exhibited cytotoxicity that was twice that of the reference drug tamoxifen, indicating significant potential for further development as anti-cancer agents .
Anti-Bacterial Properties
The compound also shows promise as an anti-bacterial agent. Research indicates that certain pyrrolidine derivatives can effectively suppress bacterial biofilm growth, which is crucial for treating chronic infections.
Case Study: Biofilm Suppression
In vitro studies demonstrated that specific pyrrolidine carboxamides could inhibit biofilm formation in bacterial strains, making them candidates for further exploration in antibiotic development .
Drug Development
The compound's structural characteristics allow it to be a scaffold for developing new drugs targeting various biological pathways. Its ability to interact with specific receptors makes it a candidate for high-throughput screening in drug discovery processes.
Example: Rivaroxaban Comparison
Rivaroxaban, an anticoagulant structurally related to this compound, has been successfully developed and marketed. The synthesis processes for similar compounds can provide insights into optimizing yields and enhancing biological activity .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Analogues of Pyrrolidine Carboxamides
a) 1-(5-Chloro-2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide ()
- Molecular Formula : C₁₅H₁₅ClN₄O₃S
- Key Features :
- Substituted with a 5-methyl-1,3,4-thiadiazole group instead of the 2-phenyl group on pyrrolidine.
- Higher LogP (1.73) due to the lipophilic thiadiazole ring, suggesting enhanced membrane permeability compared to the target compound.
- Molecular weight: 366.823 g/mol, within the acceptable range for oral bioavailability.
- Synthesis & Characterization : HRMS and NMR data for similar compounds (e.g., ) indicate precise methods for confirming carbonyl and aromatic proton environments .
b) 1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide ()
- Molecular Formula : C₂₀H₁₅ClN₂O₄
- Larger molecular weight (382.8 g/mol) and extended conjugation may reduce blood-brain barrier penetration compared to the target compound.
- Structural Impact : The coumarin moiety could enhance fluorescence properties for imaging applications .
c) 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide ()
- Molecular Formula : C₂₀H₁₂ClF₅N₂O₂
- Key Features :
Comparative Physicochemical Properties
*Estimated based on substituent contributions.
Functional Group Impact on Bioactivity
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide, a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C20H20ClN3O3 |
| Molecular Weight | 377.84 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZVBDCXZMKWSAOR-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the pyrrolidine core followed by the introduction of various substituents to optimize biological activity. Common methods include:
- Condensation Reactions : Utilizing amines and carbonyl compounds to form the pyrrolidine structure.
- Substitution Reactions : Modifying the aromatic rings to enhance solubility and bioactivity.
- Purification Techniques : Employing chromatography to isolate the desired product with high purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and U937 (human histiocytic lymphoma) cells. The mechanism appears to involve:
- Induction of Apoptosis : Activation of apoptotic pathways leading to increased cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at critical checkpoints.
A comparative study showed that derivatives with free amino groups exhibited enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It has been tested against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. Key findings include:
- Inhibition of Pathogen Growth : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
